Imatinib 4-Benzoic Acid

Description

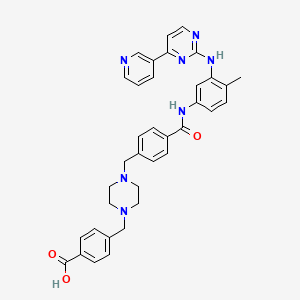

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H35N7O3 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid |

InChI |

InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41) |

InChI Key |

NQXBXYCDWMUITM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |

Origin of Product |

United States |

Analytical Research and Characterization of Imatinib 4 Benzoic Acid and Its Impurities

Method Development for Trace Level Quantification of Benzoic Acid Impurities in Imatinib (B729) Mesylate

The accurate quantification of trace-level impurities is essential, particularly for those that are potentially genotoxic. Genotoxic impurities are substances that can damage DNA and potentially lead to cancer, thus their levels in pharmaceuticals are strictly controlled. tapi.comsemanticscholar.org The development of highly sensitive and specific analytical methods is therefore a important for ensuring the safety of Imatinib Mesylate.

LC-MS/MS Techniques for 4-(bromomethyl)benzoic Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the trace-level analysis of genotoxic impurities due to its high sensitivity and selectivity. ijsr.net A reversed-phase LC-MS/MS method has been developed and validated for the quantification of 4-(bromomethyl)benzoic acid, a potential genotoxic impurity in Imatinib Mesylate. ijsr.net

This method utilizes an Inertsil C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) (35:65 v/v). wjbphs.com The detection is performed using negative electrospray ionization in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of the target impurity even at very low concentrations. ijsr.netwjbphs.com The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is capable of quantifying 4-(bromomethyl)benzoic acid down to a level of 0.5 ppm. ijsr.netwjbphs.com

Another LC-MS/MS method was developed for the determination of 4-(4-Methylpiperazinomethyl) benzoic acid dihydrochloride (B599025) (MPBA), another potential genotoxic impurity. researchgate.netresearchgate.net This method employs a YMC-Basic column with a gradient elution of 10mM ammonium (B1175870) formate (B1220265) (pH 7.0) and a mixture of methanol (B129727) and acetonitrile. researchgate.netresearchgate.net The flow rate is 1.0 ml/min, and the method has been proven to be repeatable, specific, and accurate for the estimation of MPBA content. researchgate.netresearchgate.net

Below is a table summarizing the key parameters of an LC-MS/MS method for the quantification of 4-(bromomethyl)benzoic acid:

| Parameter | Value |

| Chromatographic Column | Inertsil C18 (250 mm x 4.6 mm, 5.0 µm) |

| Mobile Phase | 0.1% formic acid in water and acetonitrile (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 0.5 ppm |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Acid Impurity Determination

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used techniques for the separation and quantification of impurities in pharmaceutical substances. researchgate.net Several HPLC and UHPLC methods have been developed for the determination of benzoic acid-related impurities in Imatinib Mesylate.

A reversed-phase HPLC (RP-HPLC) method was developed to separate Imatinib and its genotoxic impurities, including 4-(4-methyl piperazinyl methyl) benzoic acid dihydrochloride. researchgate.net This method demonstrated good linearity with a correlation coefficient greater than 0.998 and achieved low limits of detection (LOD) and quantification (LOQ). researchgate.net For the acid impurity, the LOD and LOQ were found to be 0.01 µg/ml and 0.03 µg/ml, respectively. researchgate.net

Modernized UHPLC methods offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. lcms.cz A UHPLC method utilizing a charged surface phenyl stationary phase has been developed for the separation of Imatinib and its related impurities, including those derived from benzoic acid. lcms.cz This method employs an MS-compatible mobile phase, allowing for seamless integration with mass spectrometry for peak confirmation. lcms.cz

The following table outlines typical parameters for an HPLC method used for the determination of benzoic acid impurities in Imatinib:

| Parameter | Value |

| Chromatographic Column | Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 30 mM octane (B31449) sulphonic acid in 10 mM aqueous KH2PO4 (pH 2.3) and Acetonitrile |

| Detection Wavelength | 234 nm |

| Flow Rate | 1.0 mL/min |

Structural Elucidation of Unknown Benzoic Acid Related Impurities in Imatinib

The identification and structural characterization of unknown impurities are crucial steps in ensuring the quality and safety of a drug substance. This often requires the use of advanced analytical techniques that can provide detailed structural information.

Application of High-Resolution Mass Spectrometry (HRMS) in Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of unknown compounds. sterlingpharmasolutions.com It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. sterlingpharmasolutions.com This information, combined with fragmentation data, allows for the confident structural elucidation of impurities. lcms.czsterlingpharmasolutions.com

In the context of Imatinib, HRMS can be used to identify previously unknown benzoic acid-related impurities. lcms.cz By obtaining accurate mass and fragmentation spectra, it is possible to propose and confirm the structures of these impurities. lcms.cz This is particularly valuable for investigating spurious peaks observed during routine quality control analysis. lcms.cz

Spectroscopic Characterization (e.g., NMR, IR, UV) of Benzoic Acid Impurities and Intermediates

In addition to mass spectrometry, other spectroscopic techniques play a vital role in the structural characterization of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy provide complementary information about the structure of a molecule. ijnrd.orggoogle.com

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of connectivity and stereochemistry. ijnrd.orggoogle.com

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. ijnrd.orggoogle.com

UV Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule and is often used for quantification and to confirm the presence of chromophores. wjbphs.comresearchgate.net

The combined use of these spectroscopic techniques allows for the unambiguous identification and characterization of benzoic acid-related impurities and their synthetic intermediates. ijnrd.orggoogle.com

Regulatory Frameworks and Guidelines for Control of Genotoxic Impurities in Pharmaceutical Substances (e.g., ICH M7)

The control of genotoxic impurities in pharmaceutical substances is governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgresearchgate.net

The ICH M7 guideline outlines a risk-based approach to identify, categorize, qualify, and control mutagenic impurities. ich.orgtoxhub-consulting.comfreyrsolutions.com It emphasizes the use of all available information, including structure-activity relationships (SAR), to assess the genotoxic potential of impurities. ich.orgfreyrsolutions.com

Key aspects of the ICH M7 guideline include: freyrsolutions.com

Hazard Assessment: Identification and categorization of impurities based on their genotoxic potential.

Risk Characterization: Assessment of patient exposure levels and potential risks.

Control Strategies: Implementation of measures to limit or eliminate impurities during the manufacturing process.

For impurities that are determined to be genotoxic, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is generally considered acceptable, as it is associated with a negligible risk of cancer. tapi.comich.org Pharmaceutical companies are required to provide comprehensive documentation and justification of their risk assessments and control strategies in their regulatory submissions. freyrsolutions.com Adherence to these guidelines is essential to ensure the safety and efficacy of pharmaceutical products. freyrsolutions.com

Structure Activity Relationship Sar and Molecular Interactions Involving Imatinib S Benzoic Acid Moiety

Conformational Analysis and Molecular Flexibility of Imatinib (B729) Derivatives with Benzoic Acid Linkers

The flexibility of the imatinib molecule is a key determinant of its broad-spectrum kinase inhibition profile. nih.govresearchgate.net This flexibility allows imatinib to adopt different conformations to fit into the binding sites of various kinases. semanticscholar.org The molecule can exist in two primary conformations: an extended form and a folded, or cis, conformation. nih.govsemanticscholar.org The rotation around the amide bond connecting the benzamide (B126) ring to the rest of the molecule is a critical factor governing this conformational duality. nih.gov

The benzoic acid linker, therefore, acts as a pivotal hinge, allowing the molecule to adapt its shape. In its complex with ABL kinase, for instance, imatinib binds in a trans or extended conformation. semanticscholar.org Conversely, when bound to spleen tyrosine kinase (SYK), it adopts a cis or folded conformation. semanticscholar.org This conformational adaptability, facilitated by the rotational freedom around the bonds of the benzoic acid linker, is essential for its interaction with a range of protein targets.

| Parameter | Description | Significance |

| Torsional Angles | The dihedral angles around the single bonds of the benzoic acid linker allow for significant rotational freedom. | Enables the molecule to switch between extended and folded conformations to fit different binding pockets. |

| Amide Bond Rotation | The rotation around the N-C bond of the amide group connected to the benzoic acid ring is a key driver of conformational change. nih.gov | This rotation is crucial for the transition between the cis and trans conformers of imatinib. |

| Conformational Energy | The different conformations (extended vs. folded) have relatively stable energy states. nih.gov | This indicates that both conformations are accessible under physiological conditions, contributing to the drug's versatility. |

This table summarizes the key aspects of conformational flexibility in imatinib derivatives related to the benzoic acid linker.

Contribution of the Benzoic Acid Fragment to Ligand Binding and Protein Interactions

The benzoic acid moiety is not merely a flexible linker; it actively participates in the binding of imatinib to its target proteins through a network of hydrogen bonds and hydrophobic interactions. mdpi.com As a type II inhibitor, imatinib binds to the inactive "DFG-out" conformation of the ABL kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site. mdpi.comacs.org The benzamide part of the molecule plays a crucial role in this interaction. mdpi.com

The amide group of the benzoic acid moiety is a key player in forming hydrogen bonds that anchor the drug within the kinase binding site. In the ABL kinase, the carbonyl group of the benzamide moiety forms a critical hydrogen bond with the amide group of the amino acid residue Asp-381. mdpi.com This interaction is vital for the stable binding of imatinib. Furthermore, the broader benzoic acid structure contributes to a network of interactions, including water-mediated hydrogen bonds, that stabilize the drug-protein complex. nih.gov

| Interacting Group (Imatinib) | Interacting Residue (Protein) | Type of Interaction | Significance |

| Carbonyl group of benzamide | Amide of Asp-381 (in ABL kinase) | Hydrogen Bond mdpi.com | Anchors imatinib in the binding pocket. |

| Pyrimidine nitrogen | Amide NH of Asp29 (in HIV-1 protease) | Hydrogen Bond nih.gov | Demonstrates the potential for similar interactions in other protein targets. |

| 4-methyl-benzamide group | Carbonyl oxygen of Gly48 (in HIV-1 protease) | Hydrogen Bond nih.gov | Further stabilizes the ligand within the binding site. |

This table details the hydrogen bonding interactions involving the benzoic acid moiety of imatinib and its analogs. Note: Some examples are from studies on imatinib-derived ligands in other protein systems, illustrating the versatility of these interactions.

Rational Design Strategies for Imatinib Analogs Based on Benzoic Acid Scaffolds

The benzoic acid moiety has proven to be a versatile scaffold for the rational design of novel kinase inhibitors. nih.gov By using the benzoic acid as a core structure, medicinal chemists can synthesize libraries of compounds with modified properties. These strategies aim to overcome challenges such as drug resistance, a common issue with targeted therapies. nih.gov

One key area of focus has been the development of inhibitors effective against the T315I "gatekeeper" mutation in the ABL kinase, which confers resistance to imatinib. nih.gov Rational design approaches have involved creating hybrid inhibitors that combine features of imatinib with other kinase inhibitors. For example, the 3-trifluoromethylbenzamide pharmacophore, a feature of some type II inhibitors, has been incorporated into new scaffolds to improve binding to mutant kinases. nih.gov The use of 4-(aminomethyl)benzamide (B1271630) as a flexible linker has also been explored to design molecules that can bypass the bulky isoleucine residue in the T315I mutant. researchgate.net These examples underscore the importance of the benzoic acid scaffold as a modular component in the design of next-generation kinase inhibitors with improved efficacy and resistance profiles.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and work in fume hoods to avoid dermal/ocular exposure . Store the compound at 2–8°C in airtight containers to prevent hydrolysis . Dispose of waste via certified biohazard contractors to comply with EU regulations (e.g., 1907/2006/EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.